Summary of the Application: 2-Bromo-1,1-dimethylcyclopentane can be used in the synthesis of 1,2-disubstituted cyclopentadienes . Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery .
Results or Outcomes: The synthesized 1,2-disubstituted cyclopentadienes can be converted to a wide variety of metallocenes . Metallocenes are a class of compounds that contain a transition metal and two cyclopentadienyl ligands. They are used as catalysts in a variety of organic transformations .
Summary of the Application: Extended heating of 2-bromo-1,1-dimethylcyclopentane in the presence of methanol can yield a variety of products .
Results or Outcomes: The reaction yields seven products, including four ethers and three alkenes .
Summary of the Application: 2-Bromo-1,1-dimethylcyclopentane is a chemical compound that is used in the manufacturing of other chemicals .
Results or Outcomes: The outcomes of these reactions would depend on the specific chemicals being manufactured .
2-Bromo-1,1-dimethylcyclopentane is an organic compound with the molecular formula C₇H₁₃Br. It features a cyclopentane ring with two methyl groups attached to the first carbon and a bromine atom at the second carbon. This compound is classified as a secondary alkyl halide due to the presence of the bromine atom on a carbon that is bonded to two other carbon atoms. Its structure can be visualized as follows:
textCH3 | CH3--C--Br | CH2 | CH2
The compound is notable for its potential reactivity in organic synthesis, particularly in substitution and elimination reactions.
There is no current research available on the specific mechanism of action of 2-Bromo-1,1-dimethylcyclopentane. As mentioned earlier, research on similar brominated cyclopentanes focuses on their potential biological activity, but the mechanism for this activity would be compound-specific and requires further investigation.
Due to the limited information on 2-Bromo-1,1-dimethylcyclopentane, it is advisable to handle it with caution assuming similar properties to other brominated hydrocarbons. Potential hazards include:
While specific biological activity data for 2-bromo-1,1-dimethylcyclopentane is limited, compounds containing bromine often exhibit antimicrobial properties. The presence of halogens can enhance biological activity by affecting the compound's interaction with biological membranes or enzymes. Further studies would be required to elucidate any specific biological effects of this compound.
Several methods exist for synthesizing 2-bromo-1,1-dimethylcyclopentane:
2-Bromo-1,1-dimethylcyclopentane finds applications primarily in organic synthesis. Its utility includes:
Several compounds share structural similarities with 2-bromo-1,1-dimethylcyclopentane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Bromo-2-methylcyclobutane | Structure | Primary alkyl halide; different ring structure |
| 2-Chloro-1,1-dimethylcyclopentane | Structure | Chlorine instead of bromine; similar reactivity |
| 3-Bromo-2-methylcyclobutane | Structure | Different position of bromine; tertiary halide |
The uniqueness of 2-bromo-1,1-dimethylcyclopentane lies in its secondary alkyl halide nature combined with its specific steric environment due to the two adjacent methyl groups. This configuration influences its reactivity patterns compared to other similar compounds.
The thermodynamic stability of 2-bromo-1,1-dimethylcyclopentane is governed by several key structural and energetic factors that determine its behavior under various conditions. The compound exhibits a relatively stable five-membered cyclopentane ring system with geminal dimethyl substitution and a secondary bromine substituent [1] [2] [3].
The cyclopentane ring in 2-bromo-1,1-dimethylcyclopentane possesses minimal ring strain compared to smaller cycloalkanes. Literature studies on cyclopentane derivatives indicate that five-membered rings exhibit low strain energies, typically in the range of 26-30 kJ/mol [4] [5] [6]. The presence of geminal dimethyl groups at the carbon-1 position introduces conformational constraints that affect the overall molecular geometry and stability [7] [8].
The compound exists in multiple conformational states due to the pseudorotational nature of the cyclopentane ring. Thermodynamic studies of related cyclopentane derivatives have shown that methylated cyclopentanes maintain conformational flexibility while exhibiting increased thermal stability compared to unsubstituted cyclopentane [4] [9].
The carbon-bromine bond in 2-bromo-1,1-dimethylcyclopentane represents the primary site of thermodynamic instability. Typical C-Br bond dissociation energies in secondary alkyl bromides range from 270-290 kJ/mol [10] [11]. This moderate bond strength makes the compound susceptible to radical-mediated reactions and thermal decomposition under elevated temperatures [12] .
Based on structural analysis and comparison with similar brominated cycloalkanes, 2-bromo-1,1-dimethylcyclopentane is expected to remain thermally stable under normal laboratory conditions. The compound should withstand temperatures up to approximately 200°C before significant decomposition occurs [14] [15]. Storage at room temperature is appropriate for routine handling, as confirmed by commercial suppliers [2] [14].
The solubility behavior of 2-bromo-1,1-dimethylcyclopentane reflects its molecular structure, which combines the hydrophobic character of the cycloalkane framework with the polar influence of the bromine substituent. Comprehensive solubility profiling requires consideration of both aqueous and organic solvent systems [16] [17].
The water solubility of 2-bromo-1,1-dimethylcyclopentane is expected to be limited due to the predominant hydrophobic character of the cyclopentane ring system. Similar brominated cycloalkanes typically exhibit water solubilities in the range of 50-200 mg/L at 25°C [16] [17] [18]. The presence of the bromine atom provides minimal enhancement of aqueous solubility compared to the corresponding hydrocarbon due to the weak dipole moment and limited hydrogen bonding capacity [16].
The compound demonstrates high solubility in organic solvents, particularly those with similar polarity characteristics. Based on structural similarity to other halogenated cycloalkanes, 2-bromo-1,1-dimethylcyclopentane exhibits excellent solubility in:
These solubility patterns are consistent with the compound's intermediate polarity and non-hydrogen bonding nature [16] [19].
The octanol-water partition coefficient (log P) of 2-bromo-1,1-dimethylcyclopentane can be estimated using fragment contribution methods. The base cyclopentane structure contributes approximately 2.5 log units, while each methyl group adds approximately 0.5 log units, and the bromine substituent contributes approximately 0.6 log units [20] [21] [22]. This yields an estimated log P value of 3.5-4.5, indicating significant lipophilicity [21] [23].
The compound's partition behavior suggests:
Based on group contribution methods and comparison with similar compounds, the Hansen solubility parameters for 2-bromo-1,1-dimethylcyclopentane are estimated as:
These parameters indicate moderate polarity with limited hydrogen bonding capacity, consistent with the molecular structure [24].
The spectroscopic characterization of 2-bromo-1,1-dimethylcyclopentane relies on fundamental vibrational and nuclear magnetic resonance signatures that can be predicted from its molecular structure and compared with existing spectroscopic databases [25] [26] [27].
The infrared spectrum of 2-bromo-1,1-dimethylcyclopentane exhibits characteristic absorption bands corresponding to specific functional groups:
These spectroscopic features are consistent with the molecular structure and provide definitive identification capabilities [28] [25] [27].
The ¹H NMR spectrum of 2-bromo-1,1-dimethylcyclopentane displays distinct resonance patterns:
The ¹³C NMR spectrum shows:
These chemical shift ranges are based on similar brominated cycloalkanes and provide structural confirmation [25] [29].
Mass spectrometric analysis reveals characteristic fragmentation patterns:
The bromine isotope pattern (M+2 peak) provides definitive identification of the halogenated compound [30] [25].
Flammable